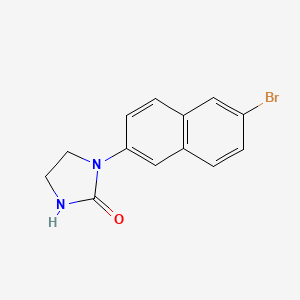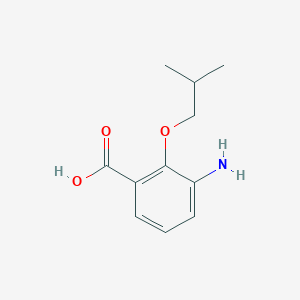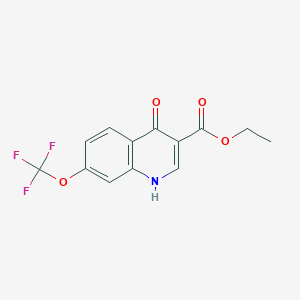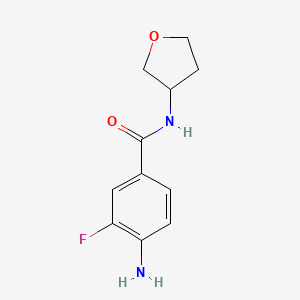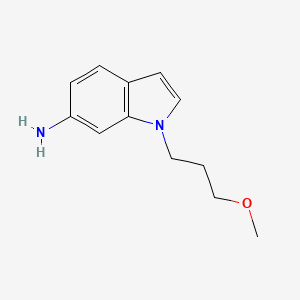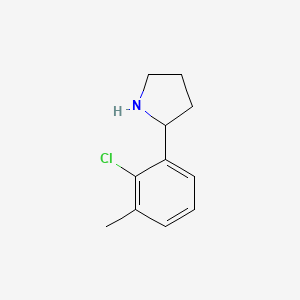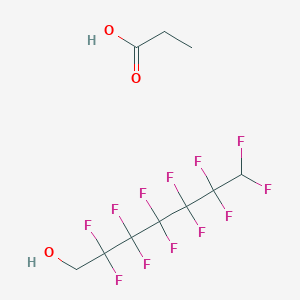
2-(2-Hydroxybenzylidene)-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxybenzylidene)-1-indanone is an organic compound that belongs to the class of benzylideneindanones It is characterized by the presence of a hydroxy group attached to the benzylidene moiety, which is conjugated with the indanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxybenzylidene)-1-indanone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1-indanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage. The reaction is typically performed in an organic solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques, such as recrystallization or column chromatography, are used to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxybenzylidene)-1-indanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(2-oxobenzylidene)-1-indanone.
Reduction: The carbonyl group in the indanone moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: 2-(2-oxobenzylidene)-1-indanone
Reduction: 2-(2-Hydroxybenzylidene)-1-indanol
Substitution: Various substituted benzylideneindanone derivatives
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of fluorescent probes for the detection of amyloid aggregates.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxybenzylidene)-1-indanone involves its interaction with specific molecular targets. For example, in the context of amyloid fibril detection, the compound binds selectively to the fibrils, resulting in a fluorescence response. This interaction is facilitated by the conjugated system of the benzylideneindanone structure, which allows for efficient binding and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxybenzylidene)-1,3-indandione: This compound is structurally similar but contains an additional carbonyl group at the 3-position of the indanone ring.
2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide: This compound features a hydrazinecarbothioamide moiety instead of the indanone structure.
Uniqueness
2-(2-Hydroxybenzylidene)-1-indanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable conjugated systems makes it particularly useful in applications requiring fluorescence or other photophysical properties.
Propiedades
Número CAS |
1801659-02-8 |
|---|---|
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(2E)-2-[(2-hydroxyphenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C16H12O2/c17-15-8-4-2-6-12(15)10-13-9-11-5-1-3-7-14(11)16(13)18/h1-8,10,17H,9H2/b13-10+ |
Clave InChI |
MTRGPBISOZJVME-JLHYYAGUSA-N |
SMILES isomérico |
C\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=CC=C3O |
SMILES canónico |
C1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


